1-(4-chlorobenzyl)azocane
Overview
Description
1-(4-chlorobenzyl)azocane is a chemical compound that belongs to the azocane family. It is a heterocyclic organic compound that has a six-membered ring containing nitrogen and a five-membered ring containing nitrogen and oxygen. This compound has been widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Azobenzene Derivatives and Molecular Switches
1-(4-chlorobenzyl)azocane is related to azobenzenes, which are significant in various scientific areas. Azobenzenes are primarily used as dyes due to their discovery. They are excellent candidates for functioning as molecular switches because of their efficient cis-trans isomerization in the presence of appropriate radiation. The synthesis of azo compounds, including azobenzenes, involves classical methods like the azo coupling reaction, the Mills reaction, and the Wallach reaction. Recent methods and their mechanistic aspects have been explored in depth (Merino, 2011).
Chlorobenzene Metabolism
Chlorobenzene, a component of 1-(4-chlorobenzyl)azocane, is a colorless volatile compound used as an organic solvent or chemical intermediate. Its metabolism in humans and animals involves excretion mainly as mercapturic acids or glucuronate or sulfate-conjugates of chlorophenols or chlorocatechols. This understanding is critical in assessing the risk for individuals involved in the handling and manufacture of chlorobenzene-containing compounds (Yoshida, Sunaga, & Hara, 1986).
Red-Shifting Azobenzene Photoswitches for In Vivo Use
The photoisomerization of azobenzene compounds, such as 1-(4-chlorobenzyl)azocane, is being explored for controlling biological targets in vivo. These compounds could potentially act as optically controlled drugs. Key to their design for in vivo use is the wavelength of light required for photoisomerization, with a preference for wavelengths in the red, far-red, or near-infrared region to effectively pass through human tissue (Dong et al., 2015).
Affinity Towards A1 and A2A Adenosine Receptors
Studies on new amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, starting from azides including 4-chlorobenzyl, have shown high affinity and selectivity for the A1 receptor subtype. This research indicates that compounds with a p-chlorobenzyl substituent, similar to 1-(4-chlorobenzyl)azocane, have specific interactions with adenosine receptors, which can be important in pharmacological and biochemical applications (Betti et al., 1999).
Liquid Crystalline Properties and Thermal Decomposition
The thermal decomposition kinetics of aromatic azomonoethers, including 4-[(4-chlorobenzyl)oxy]-4′-chloro-azobenzene, have been studied. This compound, which exhibits liquid crystalline properties, was analyzed using various techniques such as TG, DTG, DTA, and DSC. The evolved gases were analyzed by FTIR spectroscopy, providing insights into the stability and decomposition behavior of these compounds (Rotaru et al., 2009).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]azocane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN/c15-14-8-6-13(7-9-14)12-16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBYTIIALXZRKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)azocane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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